

SGC2085: A Comparative Analysis of its Cross-Reactivity with PRMT6

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Compound of Interest

Compound Name: SGC2085

Cat. No.: B15583776

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This guide provides an objective comparison of the inhibitor **SGC2085**'s activity on its primary target, Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), and its cross-reactivity with Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is supported by experimental data to aid researchers in interpreting results and designing future experiments.

Introduction to SGC2085 and PRMT6

SGC2085 is a potent and selective inhibitor of CARM1, a type I protein arginine methyltransferase that plays a crucial role in transcriptional regulation and has been implicated in various cancers.^{[1][2][3]} While **SGC2085** was designed for CARM1, understanding its off-target effects is critical for its use as a chemical probe. One notable off-target interaction is with PRMT6, another type I arginine methyltransferase involved in gene regulation, DNA repair, and cancer progression. This guide focuses on quantifying the cross-reactivity of **SGC2085** with PRMT6 and provides context with other available PRMT6 inhibitors.

Data Presentation: SGC2085 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **SGC2085** against its intended target CARM1 and its off-target PRMT6. For comparison, data for a highly selective PRMT6 inhibitor, SGC6870, is also included.

Compound	Primary Target	IC50 (nM)	Off-Target	IC50 (μM)	Selectivity (Fold)
SGC2085	CARM1	50[1][2][4]	PRMT6	5.2[1][5]	~104
SGC6870	PRMT6	77[3][4][5]	Other PRMTs	>100-fold selective	>100

Note: **SGC2085** shows over 100-fold selectivity for CARM1 over PRMT6.[1][4] It also displays high selectivity against other PRMTs, including PRMT1, PRMT3, PRMT5, and PRMT7, with IC50 values greater than 100 μM.[6] In cellular assays using HEK293 cells, **SGC2085** showed no significant activity at concentrations up to 10 μM, which may be attributed to poor cell permeability.[1][5]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for **SGC2085** against CARM1 and PRMT6 is typically performed using a biochemical in vitro methyltransferase assay. The following is a generalized protocol based on standard methods for assessing PRMT activity.

In Vitro Methyltransferase Inhibition Assay (Radiometric)

1. Principle: This assay measures the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein or peptide substrate by the PRMT enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.

2. Materials:

- Recombinant human CARM1 and PRMT6 enzymes
- Histone H3 or other suitable peptide substrate
- S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
- **SGC2085** (test inhibitor)

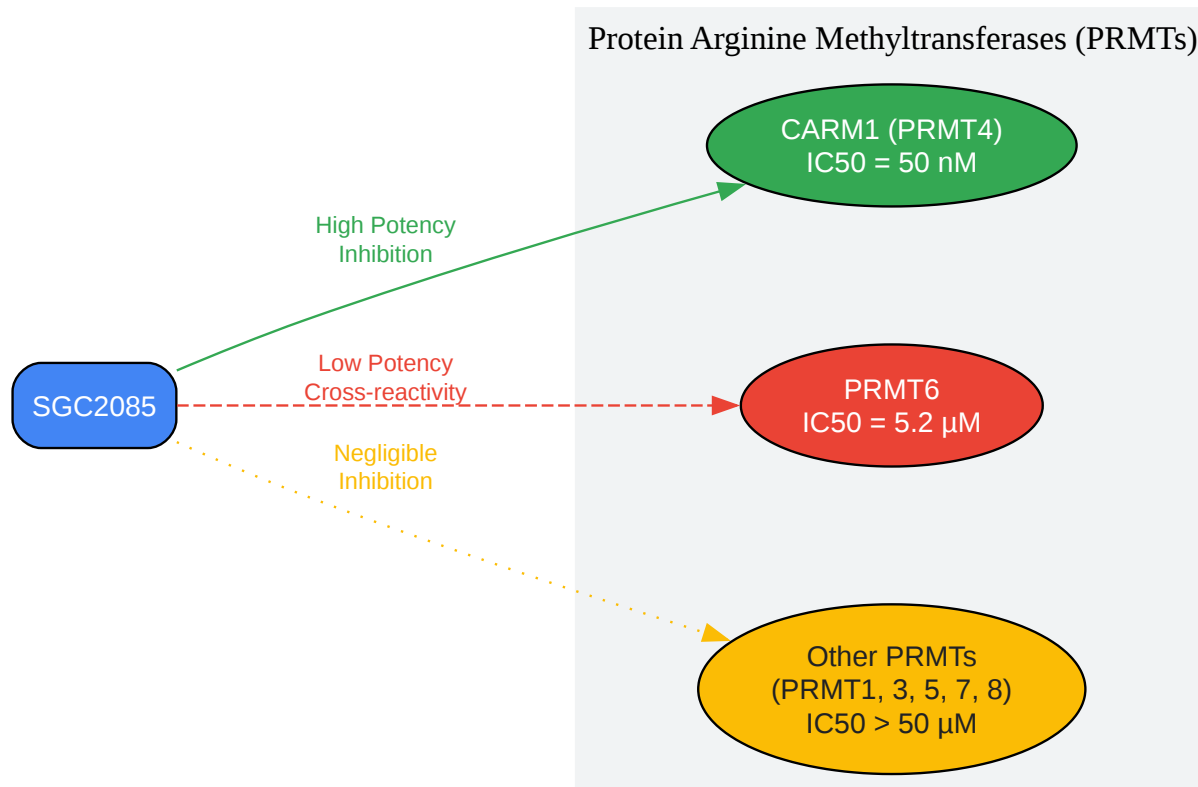
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
- Scintillation fluid
- Filter paper or membrane
- Microplate reader (scintillation counter)

3. Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SGC2085** in the assay buffer.
- **Reaction Mixture Preparation:** In a microplate, for each reaction, add the recombinant enzyme (CARM1 or PRMT6) and the peptide substrate.
- **Inhibitor Addition:** Add the diluted **SGC2085** or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- **Reaction Initiation:** Initiate the methyltransferase reaction by adding [³H]-SAM.
- **Incubation:** Incubate the reaction plate at 30°C for 1-2 hours.
- **Reaction Termination:** Stop the reaction by adding a quenching buffer (e.g., trichloroacetic acid) to precipitate the proteins and peptides.
- **Detection:** Transfer the reaction mixture to a filter paper or membrane to capture the radiolabeled substrate. Wash the filter to remove unincorporated [³H]-SAM.
- **Measurement:** Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

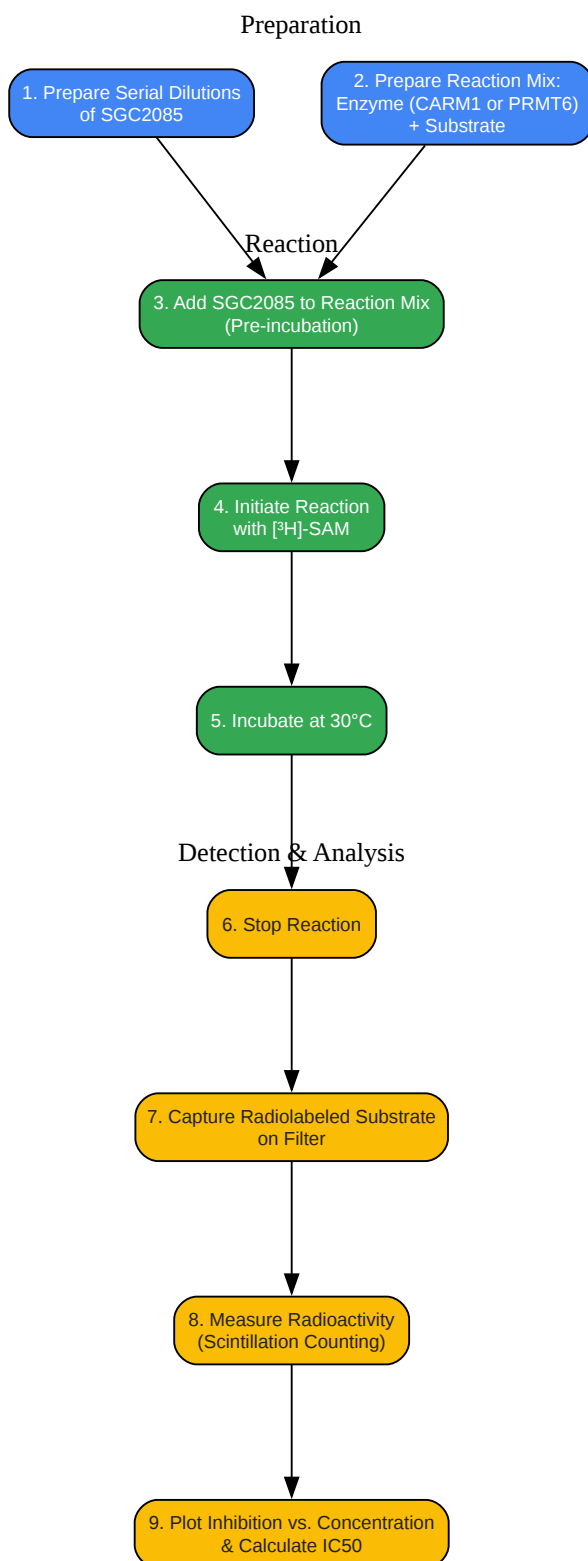
Signaling Pathway and Inhibitor Selectivity



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Caption: **SGC2085** selectivity for CARM1 over PRMT6 and other PRMTs.

Experimental Workflow for IC₅₀ Determination



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Caption: Workflow for determining IC₅₀ values of **SGC2085**.

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References

- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdanderson.org [mdanderson.org]
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